molecular formula C13H9BrN2O2 B12454141 4-(5-Amino-1,3-benzoxazol-2-yl)-2-bromophenol

4-(5-Amino-1,3-benzoxazol-2-yl)-2-bromophenol

Cat. No.: B12454141
M. Wt: 305.13 g/mol
InChI Key: RKCXESPCTJVFPB-UHFFFAOYSA-N
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Description

4-(5-Amino-1,3-benzoxazol-2-yl)-2-bromophenol is a chemical compound with a complex structure that includes a benzoxazole ring, an amino group, and a bromophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Amino-1,3-benzoxazol-2-yl)-2-bromophenol typically involves the formation of the benzoxazole ring followed by the introduction of the amino and bromophenol groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(5-Amino-1,3-benzoxazol-2-yl)-2-bromophenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted benzoxazole compounds.

Scientific Research Applications

4-(5-Amino-1,3-benzoxazol-2-yl)-2-bromophenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(5-Amino-1,3-benzoxazol-2-yl)-2-bromophenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzoxazole ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Amino-1,3-benzoxazol-2-yl)benzonitrile
  • 4-(5-Amino-1,3-benzoxazol-2-yl)phenol

Uniqueness

4-(5-Amino-1,3-benzoxazol-2-yl)-2-bromophenol is unique due to the presence of the bromophenol group, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C13H9BrN2O2

Molecular Weight

305.13 g/mol

IUPAC Name

4-(5-amino-1,3-benzoxazol-2-yl)-2-bromophenol

InChI

InChI=1S/C13H9BrN2O2/c14-9-5-7(1-3-11(9)17)13-16-10-6-8(15)2-4-12(10)18-13/h1-6,17H,15H2

InChI Key

RKCXESPCTJVFPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC3=C(O2)C=CC(=C3)N)Br)O

Origin of Product

United States

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